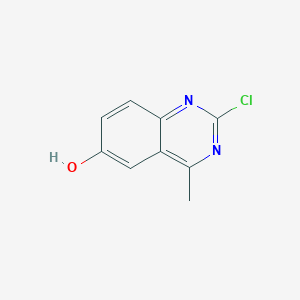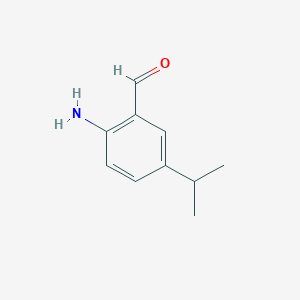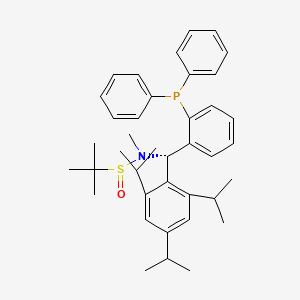
beta-Simiarenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Simiarenol: is a triterpene alcohol isolated from the Hong Kong species of Rhododendron simiarum . It is a naturally occurring compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . This compound is known for its unique structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Simiarenol involves complex organic reactions. One common method includes the cyclization of squalene, a precursor in the biosynthesis of triterpenes . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: : Industrial production of this compound is often achieved through extraction from natural sources, such as the Rhododendron simiarum plant . The extraction process involves solvent extraction followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: : Beta-Simiarenol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products: : The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: : Beta-Simiarenol is used as a precursor in the synthesis of other complex triterpenes and steroids .
Biology: : In biological research, this compound is studied for its potential anti-inflammatory and anti-cancer properties .
Medicine: : The compound is being investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential as an anti-cancer agent .
Industry: : this compound is used in the cosmetic industry for its potential skin-soothing properties and as an ingredient in various skincare products .
Mechanism of Action
Beta-Simiarenol exerts its effects through various molecular targets and pathways. It is known to interact with nuclear factor NF-kappa-B, cannabinoid CB2 receptor, and DNA- (apurinic or apyrimidinic site) lyase . These interactions lead to the modulation of inflammatory responses and cell proliferation, contributing to its anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to beta-Simiarenol include Simiaren-3β-ol, E:B-Friedohop-5-en-3β-ol, and D:B-Friedo-B’:A’-neogammacer-5-en-3β-ol .
Uniqueness: : this compound is unique due to its specific structure and the presence of multiple stereocenters, which contribute to its distinct biological activities . Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPXUMUGATHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
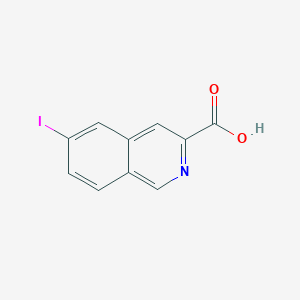
![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)
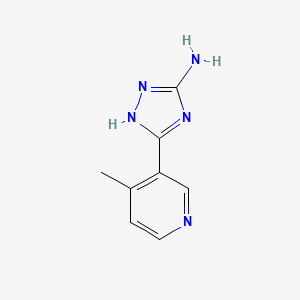
![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
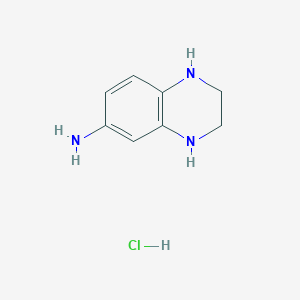

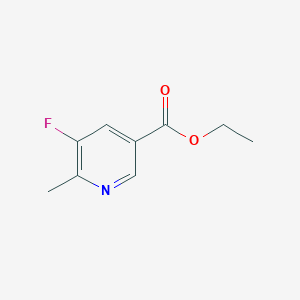
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
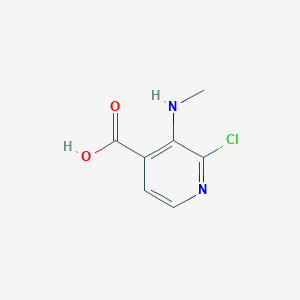
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
